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Compound of Interest

Compound Name: 9(10H)-Acridinethione, 1-amino-

Cat. No.: B12677931 Get Quote

Disclaimer: Information regarding the specific isomer, 1-amino-9(10H)-acridinethione, including

its CAS number and detailed experimental data, is not readily available in public scientific

databases. This guide will focus on the well-documented and commercially available isomer, 3-

amino-10H-acridine-9-thione (3-ATA), which serves as a valuable reference for researchers

and drug development professionals interested in this class of compounds.

This technical guide provides a comprehensive overview of 3-amino-10H-acridine-9-thione, a

heterocyclic compound of significant interest in medicinal chemistry and biochemical research.

The document details its chemical properties, synthesis, biological activities, and the

experimental protocols utilized for its characterization.

Chemical and Physical Properties
3-Amino-10H-acridine-9-thione, also known as 3-aminothioacridone or 3-ATA, is a yellow-

orange crystalline solid.[1] Its core structure consists of a tricyclic aromatic acridine system,

with an amino group at the 3-position and a thione group at the 9-position.[1] This substitution

pattern imparts specific chemical reactivity and biological functionality to the molecule.

Table 1: Physicochemical Properties of 3-Amino-10H-acridine-9-thione
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Property Value Reference

CAS Number 129821-08-5 [2][3][4]

Molecular Formula C₁₃H₁₀N₂S [3][4]

Molecular Weight 226.30 g/mol [2][3][4]

Appearance Yellow-orange crystalline solid [1]

Melting Point 235 °C

IUPAC Name 3-amino-10H-acridine-9-thione [3][4]

Synonyms

3-ATA, 3-aminoacridine-

9(10H)-thione, 3-

aminothioacridone

[4]

Synthesis and Experimental Protocols
The synthesis of 3-amino-10H-acridine-9-thione can be achieved through several routes, most

commonly involving the thionation of the corresponding acridone precursor.

A prevalent method for synthesizing 3-ATA is the thionation of 3-amino-9(10H)-acridone using a

thionating agent such as Lawesson's reagent.[1]

Experimental Protocol: Thionation using Lawesson's Reagent

This protocol is a general procedure adapted from the literature for the thionation of carbonyl

compounds.[1][5]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 3-amino-9(10H)-acridone (1 equivalent) in an anhydrous solvent such as

toluene.

Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5-2 equivalents) to the solution.

The exact stoichiometry may need to be optimized.[1]

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C for

toluene) and maintain for a period ranging from 30 minutes to several hours. Monitor the
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reaction progress by Thin Layer Chromatography (TLC).[1]

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can

be removed under reduced pressure. The crude product is then purified.

Purification: Purify the crude product by column chromatography on silica gel, using an

appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to yield pure 3-

amino-10H-acridine-9-thione.[1]

Logical Workflow for the Synthesis of 3-Amino-10H-acridine-9-thione
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Synthesis workflow for 3-amino-10H-acridine-9-thione.
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Biological Activity and Mechanism of Action
3-Amino-10H-acridine-9-thione exhibits significant biological activity, primarily as an inhibitor of

Cyclin-Dependent Kinase 4 (CDK4) and as a DNA intercalating agent.[2][3] These dual

activities make it a compound of interest for cancer research.

As a selective inhibitor of CDK4, 3-ATA can block the progression of the cell cycle.[2] CDK4, in

complex with Cyclin D, phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation

event releases the transcription factor E2F, which in turn activates the transcription of genes

required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4, 3-

ATA prevents Rb phosphorylation, keeping E2F sequestered and thus arresting the cell cycle in

the G1 phase. This can lead to the inhibition of cancer cell proliferation.

Signaling Pathway of CDK4 Inhibition by 3-Amino-10H-acridine-9-thione
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Mechanism of G1 cell cycle arrest by 3-ATA through CDK4 inhibition.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This is a generalized protocol for assessing cell cycle distribution.
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Cell Culture and Treatment: Plate cancer cells (e.g., a relevant breast or colon cancer cell

line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying

concentrations of 3-amino-10H-acridine-9-thione for 24-48 hours. Include a vehicle-treated

control (e.g., DMSO).

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in

ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20 °C for at least 2

hours.

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in

a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the

fluorescence from the DNA dye is proportional to the DNA content, allowing for the

quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Analysis: Analyze the flow cytometry data using appropriate software to determine the

percentage of cells in each phase of the cell cycle. An increase in the G1 population in

treated cells compared to the control would indicate a G1 arrest.

The planar aromatic structure of the acridine core allows 3-ATA to intercalate between the base

pairs of DNA.[2] This interaction can distort the DNA double helix, interfering with essential

cellular processes such as DNA replication and transcription, which can ultimately lead to

apoptosis.

Experimental Protocol: DNA Intercalation Assay (UV-Vis Spectroscopy)

This protocol describes a common method to assess the binding of a compound to DNA.

Preparation of Solutions: Prepare a stock solution of 3-amino-10H-acridine-9-thione in a

suitable solvent (e.g., DMSO). Prepare a solution of calf thymus DNA (ctDNA) in a buffer

(e.g., Tris-HCl).

UV-Vis Titration: Record the UV-Vis absorption spectrum of the 3-ATA solution. Titrate the

compound solution with increasing concentrations of the ctDNA solution.
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Data Acquisition: After each addition of ctDNA, allow the mixture to equilibrate and then

record the UV-Vis spectrum.

Data Analysis: The intercalation of 3-ATA into the DNA helix will typically result in

hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) in the

absorption maximum of the compound. These spectral changes can be used to calculate the

DNA binding constant (K_b), which quantifies the affinity of the compound for DNA.

Table 2: Quantitative Biological Data for Acridine Derivatives (for context)

While specific IC₅₀ values and DNA binding constants for 3-amino-10H-acridine-9-thione are

not readily available in the public domain, the following table provides data for other acridine

derivatives to offer a point of reference for the potential activity of this class of compounds.

Compound/De
rivative

Biological
Activity

Quantitative
Value

Cell
Line/Condition

Reference

Acridine-Triazole

Hybrids

Cancer cell

growth inhibition
60-97% inhibition

Various cancer

cell lines
[1]

Acridine

Platinum

Complexes

Cytotoxicity
IC₅₀ values in the

µM range

Various cancer

cell lines
[6]

9-anilinoacridine
DNA

Intercalation

K_b values in the

range of 10⁵ -

10⁶ M⁻¹

Calf Thymus

DNA

CK0403 (an

acridine

derivative)

Cytotoxicity
IC₅₀ values in the

µM range

Breast cancer

cell lines
[6]

Note: The data in Table 2 is for illustrative purposes only and does not represent the specific

activity of 3-amino-10H-acridine-9-thione.

Conclusion
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3-Amino-10H-acridine-9-thione is a versatile compound with significant potential in cancer

research due to its dual mechanism of action involving CDK4 inhibition and DNA intercalation.

This guide has provided an overview of its chemical properties, synthesis, and biological

activities, along with generalized experimental protocols for its study. Further research is

warranted to fully elucidate its therapeutic potential, including the determination of its specific in

vitro and in vivo efficacy and the development of more detailed structure-activity relationships

for this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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